molecular formula C16H26Cl3NO B14033845 Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride CAS No. 16793-62-7

Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride

Cat. No.: B14033845
CAS No.: 16793-62-7
M. Wt: 354.7 g/mol
InChI Key: RNASKTABFAMYOA-UHFFFAOYSA-N
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Description

Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride typically involves multiple steps, including the introduction of chloro and ethylamino groups to the phenetole backbone. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may include purification steps such as crystallization or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phenetole derivatives with hydroxyl or carbonyl groups, while reduction may yield simpler hydrocarbons.

Scientific Research Applications

Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenetole derivatives with different substituents, such as:

  • Phenetole, 4-chloro-beta-(N-(2-chloroethyl)-N-ethylamino)-2-isopropyl-5-methyl-, hydrochloride
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This compound’s reactivity and versatility make it valuable for various scientific and industrial purposes.

Properties

CAS No.

16793-62-7

Molecular Formula

C16H26Cl3NO

Molecular Weight

354.7 g/mol

IUPAC Name

N-(2-chloroethyl)-2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)-N-ethylethanamine;hydrochloride

InChI

InChI=1S/C16H25Cl2NO.ClH/c1-5-19(7-6-17)8-9-20-16-10-13(4)15(18)11-14(16)12(2)3;/h10-12H,5-9H2,1-4H3;1H

InChI Key

RNASKTABFAMYOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC1=C(C=C(C(=C1)C)Cl)C(C)C)CCCl.Cl

Origin of Product

United States

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